Superior Sphinganine Accumulation in Rat Primary Hepatocytes: AAL Toxins TA/TB vs. Fumonisin B1
In rat primary hepatocyte cultures exposed to 1 μM of each test compound for 40 hours, AAL toxins TA and TB (the subfamily that includes TB2) induced significantly higher sphinganine (Sa) accumulation compared to fumonisin B1 (FB1) and its N-acetyl analogue FA1. While FB1 and FA1 both elevated Sa levels above control, AAL toxins TA and TB increased Sa concentration significantly (P < 0.01) above that achieved by FB1 and FA1 at the identical 1 μM concentration [1]. The Sa:So ratio—a standard biomarker of ceramide synthase inhibition—was altered to a comparable extent across all active compounds, indicating that the AAL toxins produce a quantitatively greater degree of sphingolipid disruption at equimolar dosing.
| Evidence Dimension | Sphinganine (Sa) concentration in rat primary hepatocytes after 40 hr exposure |
|---|---|
| Target Compound Data | AAL toxins TA and TB at 1 μM: Sa concentration significantly (P < 0.01) above FB1 and FA1 |
| Comparator Or Baseline | Fumonisin B1 (FB1) at 1 μM: Sa concentration significantly elevated above control but lower than AAL TA/TB; N-acetyl analogue FA1 at 1 μM: comparable Sa elevation to FB1 |
| Quantified Difference | Sa concentration: AAL TA/TB > FB1 and FA1 (P < 0.01); Sa:So ratio altered to equivalent extent across TA/TB and FB1/FA1 |
| Conditions | Rat primary hepatocyte cultures; 1 μM compound concentration; 40 hr incubation; HPLC analysis of sphingosine (So) and sphinganine (Sa) |
Why This Matters
For researchers requiring maximal ceramide synthase inhibition at a given concentration, AAL Toxin TB2 (as a member of the TA/TB subfamily) provides greater biochemical effect size than FB1, enabling more robust signal-to-noise ratios in mechanistic studies.
- [1] van der Westhuizen, L., Shephard, G. S., Snyman, S. D., Abel, S., Swanevelder, S., & Gelderblom, W. C. A. (1998). Inhibition of Sphingolipid Biosynthesis in Rat Primary Hepatocyte Cultures by Fumonisin B1 and Other Structurally Related Compounds. Food and Chemical Toxicology, 36(8), 687–696. View Source
